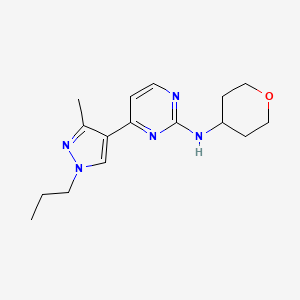![molecular formula C18H28N2O3 B5905845 N-ethyl-N-[2-(4-methoxyphenoxy)ethyl]-1-methylpiperidine-3-carboxamide](/img/structure/B5905845.png)
N-ethyl-N-[2-(4-methoxyphenoxy)ethyl]-1-methylpiperidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ethyl-N-[2-(4-methoxyphenoxy)ethyl]-1-methylpiperidine-3-carboxamide, also known as eticlopride, is a selective dopamine D2 receptor antagonist. It is widely used in scientific research to investigate the role of dopamine in various physiological and pathological conditions.
科学的研究の応用
Eticlopride is widely used in scientific research to investigate the role of dopamine in various physiological and pathological conditions. It has been used to study the effects of dopamine on behavior, cognition, and emotion. Eticlopride has also been used to investigate the role of dopamine in drug addiction, schizophrenia, Parkinson's disease, and other neurological disorders.
作用機序
Eticlopride acts as a selective dopamine D2 receptor antagonist, meaning that it blocks the activity of dopamine at the D2 receptor. This leads to a decrease in dopamine signaling in the brain. Dopamine is a neurotransmitter that plays a crucial role in reward, motivation, and movement. Blocking dopamine signaling can lead to a variety of physiological and behavioral changes.
Biochemical and Physiological Effects
Eticlopride has been shown to have a variety of biochemical and physiological effects. It can decrease locomotor activity, reduce the rewarding effects of drugs of abuse, and impair learning and memory. Eticlopride has also been shown to decrease the release of prolactin, a hormone that is regulated by dopamine signaling.
実験室実験の利点と制限
Eticlopride is a valuable tool for investigating the role of dopamine in various physiological and pathological conditions. It is selective for the D2 receptor, meaning that it does not affect other dopamine receptor subtypes. This allows researchers to selectively block dopamine signaling at the D2 receptor without affecting other dopamine-mediated processes. However, N-ethyl-N-[2-(4-methoxyphenoxy)ethyl]-1-methylpiperidine-3-carboxamide has some limitations. It has a relatively short half-life, meaning that it must be administered frequently to maintain its effects. It also has poor solubility in water, which can make it difficult to administer in some experimental settings.
将来の方向性
There are many future directions for research involving N-ethyl-N-[2-(4-methoxyphenoxy)ethyl]-1-methylpiperidine-3-carboxamide. One area of interest is the role of dopamine in addiction and drug abuse. Eticlopride has been shown to decrease the rewarding effects of drugs of abuse, but more research is needed to understand the underlying mechanisms. Another area of interest is the role of dopamine in psychiatric disorders such as schizophrenia and depression. Eticlopride has been used to investigate the role of dopamine in these disorders, but more research is needed to understand the complex interactions between dopamine and other neurotransmitter systems in the brain.
Conclusion
Eticlopride is a valuable tool for investigating the role of dopamine in various physiological and pathological conditions. It is selective for the D2 receptor and has been used to study the effects of dopamine on behavior, cognition, and emotion. Eticlopride has also been used to investigate the role of dopamine in addiction, schizophrenia, Parkinson's disease, and other neurological disorders. While N-ethyl-N-[2-(4-methoxyphenoxy)ethyl]-1-methylpiperidine-3-carboxamide has some limitations, it remains an important tool for understanding the complex interactions between dopamine and other neurotransmitter systems in the brain.
合成法
Eticlopride can be synthesized by reacting 1-methylpiperidine-3-carboxylic acid with N-ethyl-N-(2-hydroxyethyl)amine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The resulting intermediate is then reacted with 4-methoxyphenol in the presence of a dehydrating agent such as thionyl chloride to yield N-ethyl-N-[2-(4-methoxyphenoxy)ethyl]-1-methylpiperidine-3-carboxamide. The synthesis of N-ethyl-N-[2-(4-methoxyphenoxy)ethyl]-1-methylpiperidine-3-carboxamide is relatively simple and can be performed on a large scale.
特性
IUPAC Name |
N-ethyl-N-[2-(4-methoxyphenoxy)ethyl]-1-methylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3/c1-4-20(18(21)15-6-5-11-19(2)14-15)12-13-23-17-9-7-16(22-3)8-10-17/h7-10,15H,4-6,11-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKFRXSNOPWJJCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCOC1=CC=C(C=C1)OC)C(=O)C2CCCN(C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[(4-chlorophenyl)thio]ethyl}-N-(2-hydroxyethyl)-2-pyridin-4-ylacetamide](/img/structure/B5905764.png)
![2-(1-adamantyl)-N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]acetamide](/img/structure/B5905776.png)


![N-methyl-5-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(1H-pyrazol-4-yl)ethyl]pentanamide](/img/structure/B5905793.png)


![(2-methoxyethyl)(4-methylbenzyl)[(2-pyridin-2-ylpyrimidin-5-yl)methyl]amine](/img/structure/B5905805.png)
![4-[(2-methylprop-2-en-1-yl)oxy]-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]benzamide](/img/structure/B5905827.png)
![2-(1-adamantyl)-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B5905837.png)



![N-(3-phenylprop-2-yn-1-yl)-N-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}prop-2-en-1-amine](/img/structure/B5905863.png)